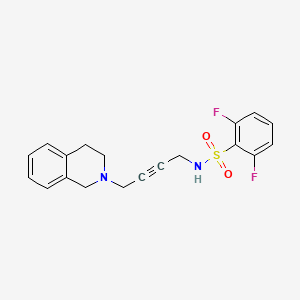![molecular formula C19H18N2O B2804293 N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide CAS No. 2411280-26-5](/img/structure/B2804293.png)
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is a chemical compound that belongs to the class of but-2-ynamides. It is a derivative of the well-known analgesic drug, tramadol. N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide has been found to exhibit potent analgesic effects in animal models.
Mechanism of Action
The exact mechanism of action of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is not fully understood. However, it is believed to act as an agonist at the mu-opioid receptor and as a serotonin and norepinephrine reuptake inhibitor. This dual mechanism of action is thought to contribute to its potent analgesic effects.
Biochemical and physiological effects:
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain. Moreover, it has been shown to inhibit the release of substance P, a neuropeptide that is involved in the transmission of pain signals. These effects are thought to contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide in lab experiments include its potent analgesic effects, its ability to produce consistent results across various pain models, and its low toxicity. However, its limitations include its high cost, its limited solubility in aqueous solutions, and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for the research on N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide. One direction is to investigate its potential use in the treatment of chronic pain, which is a major health issue affecting millions of people worldwide. Another direction is to explore its effects on other neurotransmitter systems, such as the dopamine system, which may have implications for the treatment of addiction and mood disorders. Additionally, further research is needed to elucidate the exact mechanism of action of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide and to develop more efficient and cost-effective synthesis methods.
In conclusion, N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is a promising compound with potent analgesic effects. Its dual mechanism of action and low toxicity make it an attractive candidate for further research in the field of pain management. However, more research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide involves the reaction of tramadol with propargyl bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Scientific Research Applications
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide has been extensively studied for its analgesic effects in animal models. It has been shown to exhibit potent analgesic effects in various pain models, including thermal, mechanical, and chemical-induced pain. Moreover, it has been found to be effective in neuropathic pain models, which are often resistant to conventional analgesics.
properties
IUPAC Name |
N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-5-19(22)21(18-9-10-18)14-15-6-3-7-16(12-15)17-8-4-11-20-13-17/h3-4,6-8,11-13,18H,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNKRLHCXRGBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC(=CC=C1)C2=CN=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

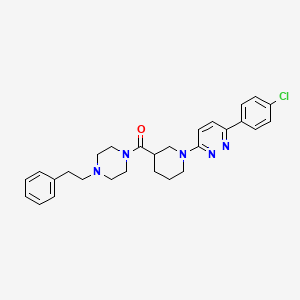

![[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)
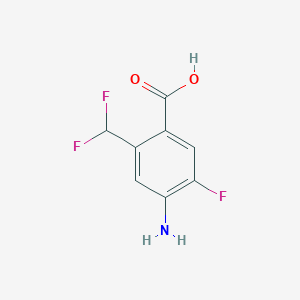
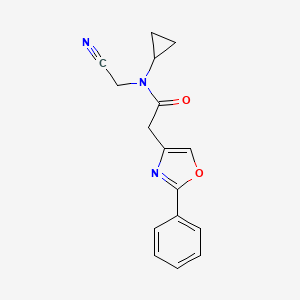

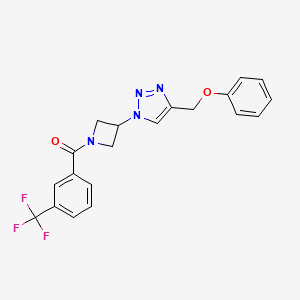
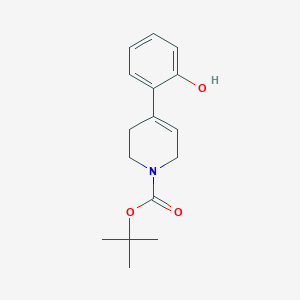
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride](/img/structure/B2804225.png)
![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)
![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)
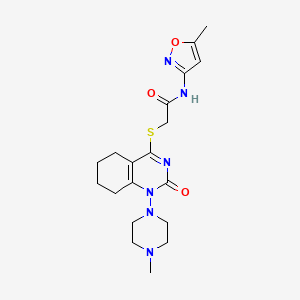
![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)
